molecular formula C12H22O B15285535 Dodec-4-en-2-one CAS No. 40657-57-6

Dodec-4-en-2-one

Cat. No.: B15285535
CAS No.: 40657-57-6
M. Wt: 182.30 g/mol
InChI Key: SNSAFZXASVXYNM-UHFFFAOYSA-N
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Description

Dodec-4-en-2-one: is an organic compound with the molecular formula C12H22O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a carbon atom within a hydrocarbon chain. This compound is notable for its unique structure, which includes a double bond at the fourth carbon position, making it an enone. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of octanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydroformylation of 1-dodecene, followed by oxidation. The hydroformylation process uses a rhodium catalyst to add a formyl group to the double bond of 1-dodecene, forming an aldehyde intermediate. This intermediate is then oxidized to produce this compound. The reaction conditions include high pressure and temperature, along with the use of specific solvents to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

Dodec-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dodecan-4-ol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The enone structure allows for nucleophilic addition reactions, where nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl carbon, forming various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Dodecanoic acid

    Reduction: Dodecan-4-ol

    Substitution: Various substituted ketones and alcohols

Scientific Research Applications

Dodec-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and Michael addition reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of dodec-4-en-2-one in chemical reactions involves the reactivity of the carbonyl group and the double bond. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the double bond can participate in addition reactions. These properties allow this compound to act as an intermediate in various organic synthesis pathways.

Comparison with Similar Compounds

Dodec-4-en-2-one can be compared to other similar compounds, such as:

    1-Dodecene: An alkene with a similar carbon chain length but lacking the carbonyl group. It is used in hydroformylation reactions to produce aldehydes and ketones.

    Dodecan-2-one: A saturated ketone with a similar structure but without the double bond. It is less reactive in nucleophilic addition reactions compared to this compound.

    Dodec-2-en-4-one: Another enone with the double bond at a different position, leading to variations in reactivity and applications.

This compound is unique due to its specific placement of the double bond and carbonyl group, which imparts distinct reactivity and makes it valuable in various chemical and industrial processes.

Properties

IUPAC Name

dodec-4-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSAFZXASVXYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720474
Record name Dodec-4-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40657-57-6
Record name Dodec-4-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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